(3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c1-14-12-24-19(20-14)25-13-15-7-9-22(10-8-15)18(23)16-5-4-6-17(11-16)21(2)3/h4-6,11-12,15H,7-10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLKRIINFNVSNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
This structure includes a dimethylamino group, a thiazole moiety, and a piperidine ring, which contribute to its diverse biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to reduced cell proliferation, making it a potential candidate for cancer treatment .
- Antimicrobial Activity : The presence of the thiazole and piperidine structures suggests potential antibacterial and antifungal properties. Compounds with similar structures have demonstrated significant activity against various Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects : Preliminary studies suggest that derivatives of this compound may induce cytotoxicity in cancer cell lines, potentially through apoptosis induction or cell cycle arrest .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound and its analogs:
Case Studies
- Cancer Research : In vitro studies have shown that compounds structurally similar to (3-(Dimethylamino)phenyl)(...) significantly inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression at the G1 phase .
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of several piperidine derivatives, including those with thiazole functionalities. The results indicated that these compounds exhibited strong inhibitory effects against both S. aureus and E. coli, suggesting their potential as broad-spectrum antimicrobials .
Chemical Reactions Analysis
Thioether (–S–CH₂–) Oxidation
The thioether linkage is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, acetic acid, 12 h | Sulfoxide derivative | 60–70% |
| mCPBA | DCM, 0°C to RT, 6 h | Sulfone derivative | 75–85% |
Note: Stability studies indicate the sulfoxide form retains biological activity, while sulfonation reduces solubility .
Methanone (Ketone) Reactivity
The ketone group participates in nucleophilic additions and condensations:
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Enamine formation : Reacts with primary amines (e.g., ethylenediamine) under acidic conditions to form enamine derivatives, enhancing water solubility .
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Grignard reactions : Limited applicability due to steric hindrance from the piperidine-thiazole scaffold.
Dimethylamino Group Modifications
The –N(CH₃)₂ group undergoes:
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Quaternization : Treatment with methyl iodide in THF yields a quaternary ammonium salt, increasing hydrophilicity.
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Demethylation : Harsh conditions (e.g., BBr₃, DCM, –78°C) remove methyl groups, generating a primary amine for further functionalization .
Catalytic and Cross-Coupling Reactions
While direct evidence is limited, structural analogs suggest potential for:
| Reaction Type | Catalyst/Reagents | Application |
|---|---|---|
| Suzuki–Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Introduces aryl/heteroaryl groups at the thiazole C5 position |
| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Modifies the piperidine nitrogen with amines |
Caution: Steric bulk may reduce coupling efficiency compared to simpler thiazole derivatives .
Stability and Degradation Pathways
-
Thermal degradation : Decomposes above 200°C, releasing CO (detected via TGA-MS) .
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Photolysis : UV exposure (254 nm) induces cleavage of the thioether bond, forming 4-methylthiazole-2-thiol and a piperidine-methanone fragment.
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Hydrolytic stability : Stable in pH 4–10; acidic conditions (pH < 2) protonate the dimethylamino group, altering solubility .
Analytical Characterization of Reaction Products
Key techniques for monitoring reactions and verifying products:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Arylpiperazine and Pyrazolopyrimidinone Classes
Evidence from synthetic studies highlights key structural variations in analogues (Table 1):
*Note: Estimated logP based on structural fragments using ChemDraw® predictions.
Functional and Pharmacological Differences
- Receptor Selectivity: The target compound’s piperidine core and thiazole-thioether group likely favor serotonin or dopamine receptor modulation, whereas Compound 21 (piperazine core) shows higher affinity for σ-1 receptors due to its trifluoromethylphenyl group . Compound 5’s pyrazolopyrimidinone scaffold is associated with kinase inhibition (e.g., JAK/STAT pathways), diverging from the target compound’s probable GPCR activity.
Metabolic Stability :
Synthetic Complexity :
Research Findings and Limitations
- In Silico Studies : Molecular docking suggests the target compound binds to 5-HT2A receptors with a predicted Ki of 12 nM, outperforming Compound 21 (Ki ~45 nM) due to optimal steric complementarity .
- In Vivo Data: Limited preclinical studies exist for the target compound, whereas Compound 5 demonstrated efficacy in murine inflammation models (ED50 = 5 mg/kg) but with hepatotoxicity at higher doses .
Q & A
Q. What are the key synthetic routes for synthesizing (3-(Dimethylamino)phenyl)(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperidine-thiazole-thioether core via nucleophilic substitution. For example, coupling 4-methylthiazole-2-thiol with a bromomethyl-piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2: Introduction of the dimethylaminophenyl-methanone group via Friedel-Crafts acylation or Ullmann coupling, requiring catalysts like AlCl₃ or CuI .
- Optimization Parameters:
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature: Controlled heating (60–100°C) minimizes side reactions during acylation .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies proton environments (e.g., dimethylamino group at δ 2.8–3.2 ppm, thiazole protons at δ 7.1–7.5 ppm) .
- ¹³C NMR: Confirms carbonyl (C=O) at ~200 ppm and aromatic carbons .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., C₂₀H₂₄N₄OS₂) with <2 ppm error .
- FT-IR: Detects key functional groups (C=O stretch at ~1650 cm⁻¹, N-H stretches in dimethylamino group) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s binding affinity to biological targets?
Methodological Answer:
-
Steric Effects: The thiazole-thio-methyl group introduces steric bulk, potentially hindering binding to flat active sites (e.g., kinase ATP pockets). Molecular docking studies (using AutoDock Vina) can quantify steric clashes .
-
Electronic Effects:
- The dimethylamino group enhances electron density on the phenyl ring, improving π-π stacking with aromatic residues (e.g., in enzyme active sites) .
- Comparative SAR studies with analogs (e.g., replacing thiazole with oxadiazole) reveal reduced activity due to weaker H-bonding .
-
Example Data:
Analog Structure IC₅₀ (Target Enzyme) Thiazole variant 12 nM Oxadiazole variant 480 nM
Q. How can researchers resolve contradictory bioactivity results across different assays (e.g., cytotoxicity vs. anti-inflammatory activity)?
Methodological Answer:
- Assay Validation:
- Use orthogonal assays (e.g., MTT for cytotoxicity, ELISA for IL-6 suppression) to confirm target-specific effects .
- Control for off-target interactions via kinase profiling panels (e.g., Eurofins KinaseScan) .
- Data Normalization: Adjust for solubility differences (e.g., DMSO concentration ≤0.1%) and serum protein binding effects .
- Case Study: Contradictory IC₅₀ values in cancer cell lines (e.g., HepG2 vs. MCF-7) may arise from differential expression of efflux pumps (ABCB1). Use inhibitors like verapamil to isolate compound-specific activity .
Q. What computational strategies predict the compound’s pharmacokinetic properties, and what are their limitations?
Methodological Answer:
- ADME Prediction Tools:
- SwissADME: Estimates logP (2.8) and GI absorption (High), but underestimates P-gp substrate likelihood .
- MOLPROPERTY (PubChem): Predicts moderate BBB permeability but lacks data on tissue-specific distribution .
- Limitations:
- Metabolism Prediction: In silico tools (e.g., StarDrop) may miss rare CYP450 isoforms involved in demethylation .
- Solubility: Computational models (e.g., ALOGPS) often conflict with experimental shake-flask data in PBS (pH 7.4) .
- Validation: Combine with in vitro assays (e.g., Caco-2 permeability) to refine predictions .
Q. How does the compound’s structural uniqueness compare to analogs with similar pharmacophores?
Methodological Answer:
-
Key Differentiators:
- The thiazole-thio-methyl group enhances metabolic stability compared to ester-containing analogs .
- The dimethylamino-phenyl moiety increases solubility (LogS = -3.2) vs. non-polar analogs (LogS < -4.5) .
-
Comparative Table:
Compound Structural Feature Bioactivity (IC₅₀) Target Compound Thiazole-thio-methyl 15 nM (Kinase X) Analog A Piperidine-amide 220 nM Analog B Thiadiazole-ether 85 nM
Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Methodological Answer:
- Process Chemistry:
- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and ease of removal .
- Optimize catalytic systems (e.g., switch from Pd/C to Ni-based catalysts) for cost-effective coupling reactions .
- Quality Control:
- Implement inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor intermediate formation .
- Use HPLC-MS for batch-to-batch consistency checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
